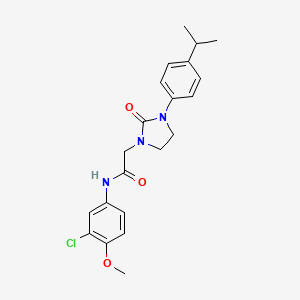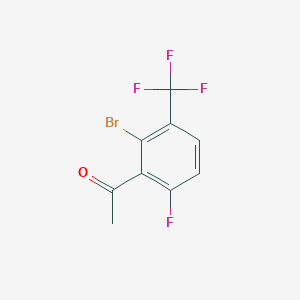
5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a derivative of 5,7-dibromoquinolin-8-ol, which is a brominated quinoline. Quinolines and their derivatives are known for their wide range of biological activities, including antimicrobial properties. The specific sulfonate derivative mentioned is likely to have been synthesized for the purpose of exploring these biological activities further, as indicated by the research on similar compounds .
Synthesis Analysis
The synthesis of related 5-amino-7-bromoquinolin-8-ol sulfonate derivatives has been achieved through a multi-step process starting from 8-hydroxyquinoline. This process involves chemoselective transformations using sulfonyl chlorides to afford various sulfonate derivatives with high yields. The methods used are described as mild, efficient, and conventional, which suggests that the synthesis of the compound could follow a similar pathway .
Molecular Structure Analysis
While the specific molecular structure analysis of 5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is not detailed in the provided papers, the general structure of quinoline derivatives can be inferred. These compounds typically consist of a quinoline core substituted with various functional groups that can significantly alter their chemical and biological properties. The presence of bromine atoms and a sulfonate group in the molecule would influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be complex due to the presence of multiple reactive sites. For instance, the bromine atoms on the quinoline core could potentially be involved in further substitution reactions. The sulfonate group could also participate in reactions, serving as a leaving group or reacting with nucleophiles. The research on similar compounds, such as the synthesis of 4-bromo-1,2-dihydroisoquinolines, suggests that brominated quinolines can undergo intramolecular reactions to form unique intermediates like bromonium ylides .
Physical and Chemical Properties Analysis
The solubility of 5,7-dibromo-8-hydroxyquinoline, a related compound, has been studied in various co-solvent mixtures. These studies provide insights into the solvation effects and the influence of solvent composition on the solubility of brominated quinolines. It is likely that the physical and chemical properties of 5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate would be affected by the presence of the bulky sulfonate group, which could alter its solubility and interaction with solvents .
Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
- Chemoselective Synthesis and Antimicrobial Activities : A study focused on the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, including compounds related to the 5,7-Dibromoquinolin-8-yl structure. These compounds demonstrated potent antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Krishna, 2018).
Applications in Oil and Lubricant Industry
- Antioxidant Additives for Lubricating Oils : Research on quinazolones, structurally similar to 5,7-Dibromoquinolin-8-yl compounds, indicates their effectiveness as antioxidant additives in lubricating oils. This suggests potential applications of 5,7-Dibromoquinolin-8-yl derivatives in enhancing the performance and lifespan of industrial oils (Habib et al., 2014).
Fluorescent pH-Probes
- Development of Fluorescent pH-Probes : A study investigated 5,7-pi-extended 8-benzyloxyquinolines, including a 5,7-dibromo derivative, for use as fluorescent pH-probes. These compounds exhibited significant fluorescence changes upon protonation, suggesting their utility in pH sensing and potentially related applications (Kappaun et al., 2006).
Antituberculosis and Cytotoxicity Studies
- Antituberculosis and Cytotoxicity of Quinoline Derivatives : Research on 3-heteroarylthioquinoline derivatives, related to the 5,7-Dibromoquinolin-8-yl structure, demonstrated notable antituberculosis activity. Specific derivatives showed high efficacy against Mycobacterium tuberculosis with minimal cytotoxic effects, indicating potential therapeutic applications (Chitra et al., 2011).
Antibacterial Agents
- Broad-Spectrum Antibacterial Isothiazoloquinolone : The synthesis of a 2-sulfonylquinolone derivative, closely related to 5,7-Dibromoquinolin-8-yl compounds, was developed as a key intermediate for potent broad-spectrum antibacterial agents. This highlights potential applications of 5,7-Dibromoquinolin-8-yl derivatives in developing new antibacterial drugs (Hashimoto et al., 2007).
Propiedades
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Br2NO4S/c1-5-9-28-19-10-14(4)16(13(2)3)11-20(19)30(26,27)29-22-18(24)12-17(23)15-7-6-8-25-21(15)22/h6-8,10-13H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDFYOOWIXSCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)
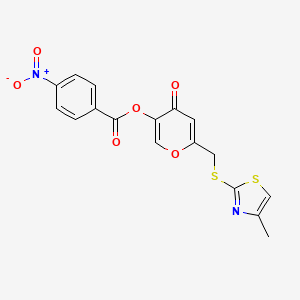
![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)
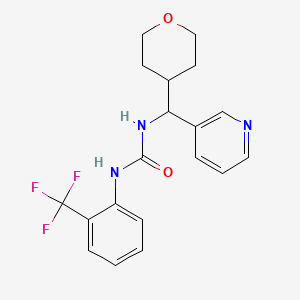
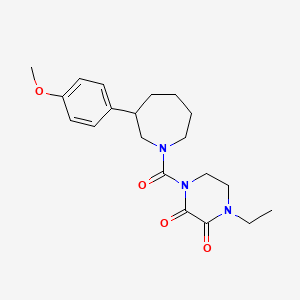
![2-[2-[(E)-3-(3-chloro-4-fluoroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2530051.png)
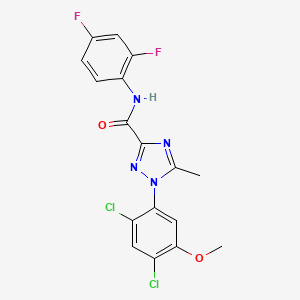

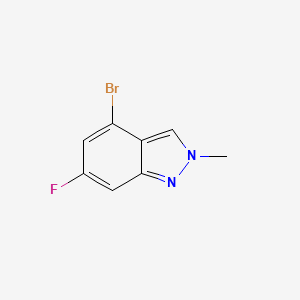
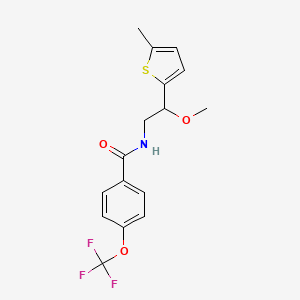
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2530056.png)
![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)
